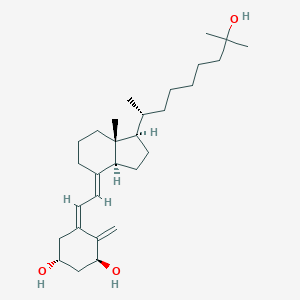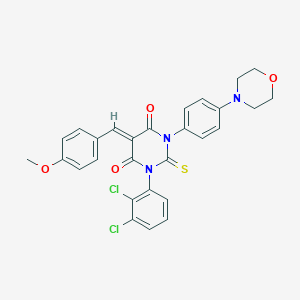
2,6-Bis(carboxymethyl)-4,4-dimethylmorpholinium
Overview
Description
Bis(carboxymethyl) compounds are a broad group of compounds that contain two carboxymethyl groups. They are often used in various chemical reactions due to their reactivity .
Synthesis Analysis
While specific synthesis methods for “2,6-Bis(carboxymethyl)-4,4-dimethylmorpholinium” are not available, similar compounds such as 2,6-bis(hydroxymethyl)pyridine have been synthesized using whole-cell biocatalysis .Chemical Reactions Analysis
The chemical reactions involving bis(carboxymethyl) compounds can vary widely depending on the specific compound and reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and reactivity. These properties can be determined experimentally or predicted based on the compound’s structure .Scientific Research Applications
Luminescent Rhenium(I) N-Heterocyclic Carbene Complexes : This study discusses complexes containing 4,4‘-bis(carbomethoxy)-2,2‘-bipyridine, a compound structurally related to 2,6-Bis(carboxymethyl)-4,4-dimethylmorpholinium, and their excited-state properties. These complexes show emission at room temperature and are studied for their potential in luminescence applications (Xue et al., 1998).
Hemiacylcarnitiniums as Carnitine Acyltransferase Inhibitors : The synthesis of related morpholinium compounds and their enzymatic evaluations as inhibitors of carnitine acyltransferase is explored. This suggests potential applications in biochemistry and pharmacology (Gandour et al., 1992).
Platinum(II) NCN Pincer Complexes : The synthesis of related 2,6-bis(4‘,4‘-dimethyl-2‘-oxazolinyl)phenylplatinum(II) complexes is reported, indicating the use of such structures in catalysis for carbon-carbon bond formation (Fossey & Richards, 2004).
Europium(III) Luminescent Chelates : This research describes chelates formed with europium(III) and a compound similar to 2,6-Bis(carboxymethyl)-4,4-dimethylmorpholinium, showing potential in developing luminescent materials (Latva et al., 1996).
Bis(cyclopeptide) for Sulfate Sensing : This study involves the development of a bis(cyclopeptide) for selective sensing of sulfate in aqueous solutions, indicating potential applications in analytical chemistry (Reyheller & Kubik, 2007).
Safety and Hazards
Future Directions
The future directions for research on a specific compound depend on its potential applications in fields such as medicine, materials science, or environmental science. Without specific information on “2,6-Bis(carboxymethyl)-4,4-dimethylmorpholinium”, it’s difficult to predict future research directions .
properties
IUPAC Name |
2-[(2R,6S)-6-(carboxymethyl)-4,4-dimethylmorpholin-4-ium-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-11(2)5-7(3-9(12)13)16-8(6-11)4-10(14)15/h7-8H,3-6H2,1-2H3,(H-,12,13,14,15)/t7-,8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSQZULQAKPXLL-OCAPTIKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CC(OC(C1)CC(=O)[O-])CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(C[C@@H](O[C@@H](C1)CC(=O)[O-])CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(carboxymethyl)-4,4-dimethylmorpholinium | |
CAS RN |
111690-58-5 | |
| Record name | 2,6-Bis(carboxymethyl)-4,4-dimethylmorpholinium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111690585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




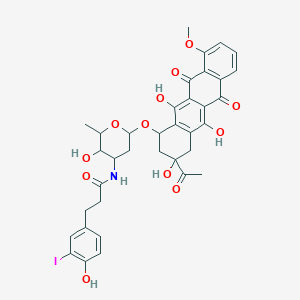

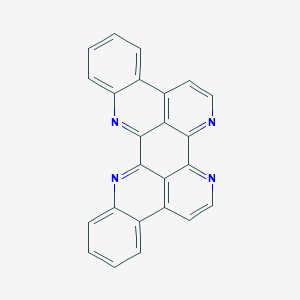
![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10,12-pentahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B218996.png)

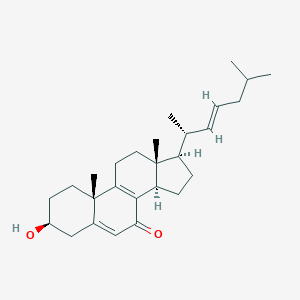

![(13Z)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[(E)-4-phenylbut-3-en-2-yl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone](/img/structure/B219058.png)
